7-(Trifluoromethyl)quinazolin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6F3N3 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinazolin-2-amine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-2-1-5-4-14-8(13)15-7(5)3-6/h1-4H,(H2,13,14,15) |
InChI Key |
OPRLFJWOMVOLPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1C(F)(F)F)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 Trifluoromethyl Quinazolin 2 Amine
Foundational Approaches to Quinazoline (B50416) Ring System Construction
The synthesis of the quinazoline core has been a subject of extensive research, leading to the development of both classical and modern transition metal-catalyzed methods. These foundational approaches provide the essential framework upon which more complex derivatives, such as 7-(trifluoromethyl)quinazolin-2-amine, are built.
Classical Condensation and Cyclization Reactions in Quinazoline Synthesis
Classical methods for quinazoline synthesis often rely on the condensation of readily available starting materials followed by cyclization to form the heterocyclic ring. Two of the most notable methods are the Niementowski and Friedländer syntheses.
The Niementowski quinazoline synthesis involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (also known as quinazolinones). wikipedia.orgchemeurope.com This reaction is typically carried out at high temperatures and can be promoted by microwave irradiation to reduce reaction times and improve yields. nih.gov Although this method primarily yields quinazolinones, these intermediates can be further modified to produce other quinazoline derivatives.
The Friedländer synthesis , traditionally used for quinolines, can be adapted for quinazoline synthesis. wikipedia.orgorganicreactions.org It involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, catalyzed by acids or bases. wikipedia.orgjk-sci.com Variations of this reaction, such as using 2-nitrobenzaldehydes followed by in situ reduction, have been developed to overcome the limited availability of 2-aminobenzaldehyde derivatives. researchgate.net
Table 1: Overview of Classical Quinazoline Synthesis Methods
| Reaction Name | Reactants | Product Type | Key Features |
|---|---|---|---|
| Niementowski Synthesis | Anthranilic acids and amides | 4-Oxo-3,4-dihydroquinazolines | High temperatures, can be microwave-assisted. wikipedia.orgnih.gov |
| Friedländer Synthesis | 2-Aminobenzaldehydes/ketones and compounds with active methylene (B1212753) groups | Quinolines (adaptable for quinazolines) | Acid or base-catalyzed condensation and cyclodehydration. wikipedia.orgjk-sci.comresearchgate.net |
Transition Metal-Catalyzed Synthetic Strategies for Quinazolines
In recent decades, transition metal-catalyzed reactions have become indispensable tools for the synthesis of quinazolines, offering milder reaction conditions, greater functional group tolerance, and higher efficiency compared to classical methods. frontiersin.orgnih.govnih.gov A variety of metals, including palladium, copper, iron, cobalt, and manganese, have been employed to catalyze the formation of the quinazoline scaffold through various mechanistic pathways. frontiersin.orgnih.govmdpi.comresearchgate.net
Palladium-catalyzed reactions are widely used for C-N and C-C bond formation in quinazoline synthesis. mdpi.com For instance, the palladium-catalyzed N-arylation of amidines with aryl halides provides a route to N-arylamidines, which can then undergo a one-pot cyclization with an aldehyde to form quinazolines. mit.edu Another approach involves the palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide. acs.org
Copper-catalyzed methods offer a cost-effective and environmentally benign alternative. rsc.orgchim.itrsc.org Copper catalysts can facilitate the synthesis of quinazolines from 2-bromobenzylamines and amides through a cascade Ullmann-type coupling and aerobic oxidation. organic-chemistry.org One-pot syntheses of quinazolines from 2-aminobenzylamines and aldehydes have also been achieved using a copper-based catalytic system. nih.gov Furthermore, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes provide a convenient route to 2-substituted quinazolines. organic-chemistry.org
Other transition metals like iron, cobalt, and manganese have also been successfully utilized. frontiersin.orgnih.govmdpi.com Iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides offers an atom-economical and environmentally friendly synthesis of quinazolines. researchgate.net Cobalt-catalyzed C-H activation and annulation reactions provide another efficient pathway to this important heterocycle. frontiersin.org
Table 2: Selected Transition Metal-Catalyzed Quinazoline Syntheses
| Catalyst | Reactants | Reaction Type | Reference |
|---|---|---|---|
| Palladium | 2-Aminobenzamides, aryl halides, isocyanide | Isocyanide insertion/cyclization | acs.org |
| Palladium | Amidines, aryl halides, aldehydes | N-arylation/cyclization | mit.edu |
| Copper | 2-Bromobenzylamines, amides | Ullmann-type coupling/aerobic oxidation | organic-chemistry.org |
| Copper | (2-Aminophenyl)methanols, aldehydes | Cascade reaction | organic-chemistry.org |
| Iron | (2-Aminophenyl)methanols, benzamides | Acceptorless dehydrogenative coupling | researchgate.net |
| Cobalt | 2-Aminoaryl alcohols, nitriles | Dehydrogenative annulation | nih.gov |
Targeted Synthesis of Trifluoromethylated Quinazoline Derivatives
Regioselective Incorporation of Trifluoromethyl Groups into the Quinazoline Core
Achieving regioselective trifluoromethylation of aromatic and heteroaromatic compounds is a key challenge in synthetic chemistry. nih.gov For quinazolines, the position of the trifluoromethyl group is crucial for its biological activity. Various methods have been developed to introduce the CF3 group at specific positions.
One common strategy involves starting with a pre-functionalized building block that already contains the trifluoromethyl group in the desired position. For example, using a trifluoromethyl-substituted anthranilic acid in a Niementowski-type synthesis would lead to a quinazolinone with the CF3 group at a specific position on the benzene (B151609) ring.
Direct C-H trifluoromethylation of the quinazoline ring system is another approach. nih.gov The regioselectivity of such reactions is often directed by the electronic properties of the quinazoline nucleus or by the use of directing groups. For instance, the nitrogen atoms in the pyrimidine (B1678525) ring can influence the site of electrophilic or nucleophilic attack. mdpi.com
Specific Routes to this compound and Related Structures
The synthesis of this compound can be achieved through several synthetic pathways. One approach involves the construction of the quinazoline ring from a trifluoromethylated precursor. For example, a reaction starting from 4-chloro-7-fluoro-6-nitroquinazoline (B50361) can lead to derivatives with a trifluoromethylphenyl group attached to the quinazoline core. researchgate.net
A more direct route to 2-aminoquinazolines involves the reaction of 2-aminoaryl ketones with N-benzyl cyanamides, mediated by an acid. mdpi.com To synthesize the 7-trifluoromethyl derivative, one would start with a 2-aminoaryl ketone bearing a trifluoromethyl group at the appropriate position. Another method for preparing 2-aminoquinazolines is the metal-free oxidative annulation of 2-aminobenzophenones with cyanamide (B42294) derivatives. scielo.br
A specific synthesis of 3-Methyl-2-(p-tolyl)-7-(trifluoromethyl)quinazolin-4(3H)-one has been reported, which involves a base-promoted SNAr reaction of an ortho-fluorobenzamide with an amide followed by cyclization. acs.org While this yields a quinazolinone, this intermediate could potentially be converted to the corresponding 2-amine derivative.
Derivatization and Functionalization Strategies of this compound
Once this compound is synthesized, it can be further modified at various positions to create a library of derivatives for structure-activity relationship studies. The primary sites for derivatization are the 2-amino group and the C4 position of the quinazoline ring.
The 2-amino group can undergo a variety of reactions, such as acylation, alkylation, and sulfonylation, to introduce different substituents. It can also serve as a nucleophile in coupling reactions to form more complex structures.
The C4 position is also a key site for functionalization. For instance, if the synthesis yields a 4-chloro-7-(trifluoromethyl)quinazolin-2-amine, the chlorine atom can be readily displaced by various nucleophiles in a regioselective nucleophilic aromatic substitution (SNAr) reaction. mdpi.com This allows for the introduction of a wide range of amino, alkoxy, and thioether groups at the C4 position. DFT calculations have shown that the C4 position of 2,4-dichloroquinazoline (B46505) is more susceptible to nucleophilic attack than the C2 position. mdpi.com
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to form C-C bonds at halogenated positions of the quinazoline ring, enabling the connection of aryl or heteroaryl moieties. mdpi.com
Chemical Modifications at the Amine Group (C-2 Position)
The primary amine group at the C-2 position of this compound is a versatile handle for introducing structural diversity. This nucleophilic site can readily undergo various chemical transformations, including alkylation and acylation, to generate a library of new derivatives.
Alkylation: The N-alkylation of the 2-amino group can be achieved through reactions with various alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile. youtube.comyoutube.com To control the extent of alkylation and avoid the formation of mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, reductive amination is a preferred method. libretexts.org This two-step process involves the initial formation of an imine with an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). libretexts.org
Acylation: The amine group can also be acylated using acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a common strategy to introduce a variety of substituents and can influence the electronic properties and biological activity of the parent molecule.
Table 1: Proposed Chemical Modifications at the C-2 Amine Group
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Secondary or Tertiary Amine |
| Reductive Amination | Aldehyde or Ketone, NaBH₃CN, Methanol | Secondary or Tertiary Amine |
| N-Acylation | Acyl chloride or Acid anhydride, Base (e.g., Pyridine), Solvent (e.g., DCM) | Amide |
Substitutions on the Quinazoline Aromatic Ring (e.g., C-7 Position)
While the parent molecule already possesses a trifluoromethyl group at the C-7 position, further functionalization of the quinazoline aromatic ring can be achieved, particularly if starting from a halo-substituted precursor. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for this purpose. wikipedia.orgwikipedia.org
To access precursors for such modifications, one could envision the synthesis starting from a halogenated 2-aminobenzonitrile, for instance, 2-amino-4-bromo-5-(trifluoromethyl)benzonitrile. Following the quinazoline ring formation, the halogen atom (e.g., bromine at the C-7 position) serves as a handle for these cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the 7-halo-quinazoline derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edulibretexts.org This method is highly versatile for introducing various aryl, heteroaryl, or vinyl substituents at the C-7 position, thereby expanding the chemical space of the quinazoline library. The reaction generally proceeds with high yields and tolerates a wide range of functional groups. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C-7 position of a halo-quinazoline precursor. wikipedia.orglibretexts.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines. organic-chemistry.org The choice of palladium catalyst and ligand is crucial for the success of the reaction and depends on the specific substrates being coupled. nih.gov
Table 2: Proposed Substitutions on a 7-Halo-Quinazoline Aromatic Ring
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | 7-Aryl/heteroaryl-quinazolin-2-amine |
| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 7-Amino-substituted-quinazolin-2-amine |
Molecular Hybridization Approaches with Other Bioactive Pharmacophores
Molecular hybridization is a contemporary drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. nih.govrsc.orgnih.gov The this compound scaffold can serve as an excellent platform for designing such hybrid molecules. researchgate.net
The general approach involves identifying another pharmacophore known for a specific biological activity and then connecting it to the quinazoline core through a suitable linker. The point of attachment on the this compound could be the C-2 amine group or a functional group introduced on the quinazoline ring.
For instance, the C-2 amino group could be used to form a linkage with a carboxylic acid-containing bioactive molecule, such as an anti-inflammatory agent, via an amide bond. Alternatively, if a hydroxyl or amino group is introduced at another position on the quinazoline ring, ether or secondary amine linkages could be formed with other pharmacophores. Recent studies have explored the hybridization of quinazolinone scaffolds with various moieties like indolinone, oxadiazole, and triazole to develop novel therapeutic agents. rsc.orgnih.gov A similar strategy could be applied to this compound to explore new chemical entities with unique pharmacological profiles.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental data for 7-(Trifluoromethyl)quinazolin-2-amine is not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds. scispace.comresearchgate.net
For ¹H NMR analysis, the protons on the quinazoline (B50416) ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The proton at position 8 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 5 would also be a doublet, coupled to the proton at position 6. The proton at position 6 would, in turn, present as a doublet of doublets. The two protons of the primary amine group (-NH₂) would likely produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.
In ¹³C NMR spectroscopy, the nine carbon atoms of the molecule would be distinguishable. The carbon of the trifluoromethyl group (-CF₃) would be particularly characteristic, appearing as a quartet due to coupling with the three fluorine atoms. The aromatic carbons of the quinazoline core would resonate in the typical downfield region for heterocyclic aromatic compounds.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| C2 | - | ~160-165 | |
| C4 | - | ~150-155 | |
| C4a | - | ~120-125 | |
| C5 | Doublet | ~125-130 | Aromatic region |
| C6 | Doublet of Doublets | ~120-125 | Aromatic region |
| C7 | - | Quartet (q) | J-coupling with Fluorine |
| C8 | Doublet | ~115-120 | Aromatic region |
| C8a | - | ~145-150 | |
| -CF₃ | - | ~120-125 (q) | Quartet due to C-F coupling |
| -NH₂ | Broad Singlet | - | Exchangeable proton |
Note: The presented values are estimates based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₉H₆F₃N₃, the theoretical exact mass can be calculated.
An HRMS analysis using a soft ionization technique like electrospray ionization (ESI) would be expected to detect the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) would be compared against the theoretical value for C₉H₇F₃N₃⁺, confirming the molecular formula with high confidence. Further analysis of the fragmentation pattern in tandem MS/MS experiments could reveal characteristic losses, such as the loss of HCN or other small neutral molecules, providing additional structural corroboration.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.
The primary amine (-NH₂) group should give rise to two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending vibration for the primary amine is also expected in the 1580-1650 cm⁻¹ range. The C=N stretching vibrations within the quinazoline ring system would likely appear in the 1620-1680 cm⁻¹ region. One of the most prominent features would be the very strong and complex absorptions associated with the C-F stretching of the trifluoromethyl group, typically found in the 1000-1200 cm⁻¹ range.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |
| Primary Amine | N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |
| Quinazoline Ring | C=N Stretch | 1620 - 1680 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |
| Trifluoromethyl | C-F Stretch | 1000 - 1200 | Strong, Broad |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural proof by mapping the precise arrangement of atoms in a single crystal. As of this writing, a single-crystal X-ray structure for this compound has not been reported in the public domain.
Should a suitable crystal be grown and analyzed, this technique would provide unambiguous data on bond lengths, bond angles, and torsional angles. It would confirm the planarity of the quinazoline ring system and provide the exact geometry of the trifluoromethyl group. Furthermore, it would reveal the intermolecular interactions governing the crystal packing in the solid state, such as hydrogen bonding involving the amine group's protons as donors and the ring nitrogen atoms as acceptors. This information is critical for understanding the compound's solid-state properties. Analysis of related quinazolinone structures suggests that these molecules often crystallize in common crystal systems like monoclinic.
Biological Activity Profiling and Mechanism of Action Studies of 7 Trifluoromethyl Quinazolin 2 Amine
In Vitro Biological Screening Methodologies and Assays
Cell-Based Assays for Antiproliferative and Cytostatic Effects
There is no publicly available data from cell-based assays, such as MTT or other viability assays, that would define the antiproliferative or cytostatic effects of 7-(Trifluoromethyl)quinazolin-2-amine on any cancer cell lines.
Enzyme-Based Assays for Inhibitory Potency and Selectivity
Specific data regarding the inhibitory potency (e.g., IC50 values) and selectivity of this compound against any enzyme targets are not found in the reviewed literature.
Target Identification and Validation
Without initial screening data, the specific molecular targets of this compound have not been identified or validated in the public domain.
Enzyme Inhibition Studies
There are no published studies that have specifically evaluated the inhibitory activity of this compound against key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinase 4 (CDK4), Human Epidermal Growth Factor Receptor 2 (HER2), c-Met, or Extracellular signal-regulated kinases 1 and 2 (ERK1/2).
No research is available to indicate whether this compound acts as an inhibitor of Dihydrofolate Reductase (DHFR).
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerases (PARPs) are crucial enzymes in the DNA damage repair process, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair. While direct studies on this compound are not prevalent in published literature, the quinazoline (B50416) framework is a prominent feature in many potent PARP inhibitors. rjsocmed.comnuph.edu.ua
Specifically, derivatives based on the quinazoline-2,4(1H,3H)-dione and quinazolinone scaffolds have demonstrated significant inhibitory activity against PARP-1 and PARP-2. rjsocmed.comnih.gov These compounds function by competing with the NAD+ substrate in the enzyme's catalytic domain. For instance, a series of novel quinazoline-2,4(1H,3H)-dione derivatives bearing a piperizinone moiety were identified as highly potent PARP-1/2 inhibitors, with some compounds showing activity in the nanomolar range. nih.gov This suggests that the fundamental quinazoline structure present in this compound is conducive to PARP binding, though the specific contribution of the 2-amino and 7-trifluoromethyl groups would require dedicated investigation.
Table 1: PARP Inhibitory Activity of Representative Quinazoline Derivatives
| Compound Class | Target(s) | IC₅₀ (nM) | Source(s) |
|---|---|---|---|
| Quinazoline-2,4(1H,3H)-dione derivative (Cpd36) | PARP-1 | 0.94 | nih.gov |
| Quinazoline-2,4(1H,3H)-dione derivative (Cpd36) | PARP-2 | 0.87 | nih.gov |
Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication and transcription, making them important targets for anticancer drugs. nih.gov There is no direct experimental evidence of topoisomerase inhibition by this compound. However, studies on related heterocyclic systems indicate that the trifluoromethyl-quinazoline structure is of significant interest.
Research on a series of rjsocmed.comnuph.edu.uanih.govtriazolo[4,3-c]quinazolines revealed that the introduction of a trifluoromethyl group was beneficial for both general cytotoxicity and specific topoisomerase II inhibitory activity. nih.gov This enhancement is often attributed to the trifluoromethyl group's ability to improve physicochemical properties like metabolic stability and membrane permeability, as well as potentially increasing binding affinity through hydrophobic interactions within the target protein. nih.gov While these findings are on a different quinazoline-based scaffold, they highlight the potential role of the trifluoromethyl group in promoting interactions with topoisomerase enzymes.
Table 2: Topoisomerase II Inhibitory Activity of Trifluoromethyl-Substituted rjsocmed.comnuph.edu.uanih.govtriazolo[4,3-c]quinazolines
| Compound | Cytotoxicity IC₅₀ (µM) vs. HCT-116 | Topo II Inhibition IC₅₀ (µM) | Source(s) |
|---|---|---|---|
| 16 | 2.44 ± 0.1 | 10.25 ± 0.4 | nih.gov |
| 17 | 2.78 ± 0.1 | 11.09 ± 0.7 | nih.gov |
| 18 | 4.17 ± 0.1 | 12.54 ± 0.6 | nih.gov |
Other Enzyme Targets (e.g., TACE, Cholinesterases, Werner Helicase)
Investigations into the broader quinazoline class have identified several other potential enzyme targets.
Werner Helicase (WRN): There is significant evidence that structures closely related to this compound are potent inhibitors of Werner helicase, a promising synthetic lethal target for cancers with microsatellite instability. nuph.edu.ua Specifically, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential WRN-dependent antiproliferative agents. These compounds are structurally analogous to this compound, differing at the 4-position. This research provides a strong indication that the 2-trifluoromethyl-quinazoline scaffold is a viable pharmacophore for WRN inhibition.
Cholinesterases: The quinazoline scaffold has been recognized as a promising starting point for developing cholinesterase inhibitors for the potential treatment of Alzheimer's disease, owing to its structural similarities to known inhibitors. Various 2,4-disubstituted and tricyclic quinazoline derivatives have been synthesized and shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Tumor Necrosis Factor-Alpha Converting Enzyme (TACE): Currently, there is a lack of available scientific literature investigating the activity of this compound or closely related analogs as TACE inhibitors.
Receptor Modulation Studies (e.g., Toll-like Receptor 7 Agonism)
Toll-like receptors (TLRs) are key components of the innate immune system. TLR7, which recognizes single-stranded RNA, is a target for immunotherapy in cancer and viral diseases. magtechjournal.com Research has identified that scaffolds based on 2-(trifluoromethyl)quinazoline-4-amine can act as selective TLR7 agonists. magtechjournal.com These small molecule immune modifiers can stimulate powerful immune responses. The structural similarity of this compound to these active compounds makes it a candidate for investigation as a modulator of TLR7, suggesting a potential role in cancer immunotherapy by activating innate and adaptive immune responses.
Interference with Protein-Protein Interactions
The disruption of protein-protein interactions is an emerging therapeutic strategy. The quinazoline scaffold has been successfully used to develop small-molecule inhibitors of the PD-1/PD-L1 interaction, which is a critical immune checkpoint. While not specific to the title compound, this demonstrates the capability of the quinazoline structure to fit into the binding pockets required to block such interactions.
Furthermore, research into 7-aminoalkoxy-quinazoline derivatives has led to the discovery of potent inhibitors of the G9a histone-lysine N-methyltransferase. nih.gov G9a is an enzyme that methylates histone H3, a key event in epigenetic regulation. Inhibiting G9a interferes with this process, representing a disruption of the enzyme-substrate protein interaction. This indicates that the quinazoline core is a versatile scaffold for targeting various types of protein interactions.
Elucidation of Cellular Pathway Modulation
Impact on Cell Cycle Progression and Regulation
A common mechanism of action for many anticancer compounds, including numerous quinazoline derivatives, is the disruption of the cell cycle, leading to arrest at specific checkpoints and subsequent apoptosis. nih.gov
Studies on structurally related compounds provide strong evidence for this activity. For example, a series of 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives, which share the trifluoromethyl-substituted heterocyclic amine motif, were found to arrest HeLa cells at the G2/M phase of the cell cycle. researchgate.net In another study, a quinazolinone derivative induced cell cycle arrest at the G1 phase in A549 lung cancer cells. nih.gov This effect was confirmed by observing changes in the expression of G1 phase-associated proteins. These findings collectively suggest that this compound likely exerts antiproliferative effects by modulating the expression or activity of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs), leading to a halt in cell division.
Table 3: Effect of Quinazoline Derivatives on Cell Cycle Progression
| Compound Class | Cell Line | Effect | Source(s) |
|---|---|---|---|
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one | A549 (Lung Cancer) | G1 Phase Arrest | nih.gov |
| 2-(trifluoromethyl)quinolin-4-amine derivative | HeLa (Cervical Cancer) | G2/M Phase Arrest | researchgate.net |
Induction of Apoptosis and Related Biochemical Markers
Quinazoline and quinazolinone derivatives are widely recognized for their ability to induce apoptosis in cancer cells, a key mechanism for their anticancer effects. nih.govmdpi.com Research into structurally similar compounds, including those with trifluoromethyl groups, reveals several common apoptotic pathways.
Newly synthesized N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in leukemia cells. nih.gov This process disrupts the formation of the mitotic spindle, a critical step in cell division, ultimately triggering programmed cell death. nih.gov
The induction of apoptosis by quinazoline derivatives often involves the modulation of key regulatory proteins. Studies on various quinazolinone compounds demonstrate an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade, the central executioners of apoptosis. nih.gov Specifically, the activation of initiator caspase-9 and executioner caspase-3 and caspase-7 has been frequently observed. nih.govnih.gov For instance, certain quinazolinedione derivatives were found to induce apoptosis primarily through the intrinsic (mitochondrial) pathway, evidenced by the upregulation of caspase-9 and p53, and the downregulation of Bcl-2 and phosphorylated Akt. nih.gov
Furthermore, some quinazolinone derivatives have been reported to facilitate the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of mitotic arrest followed by apoptosis. nih.gov The crosstalk between apoptosis and autophagy has also been noted, where novel quinazolinone compounds can induce autophagy-associated apoptosis in chemoresistant colorectal cancer cells. nih.gov
Table 1: Apoptotic Activity of Related Quinazoline Derivatives
| Compound Class | Mechanism of Action | Biochemical Markers | Target Cell Lines | Reference |
|---|---|---|---|---|
| N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs | Inhibition of tubulin polymerization, cell cycle arrest at G2/M phase | Disruption of microtubule networks | Leukemia cells (K562, HEL) | nih.gov |
| Quinazoline-sulfonamide hybrids | Activation of intrinsic apoptotic pathway | Increased Bax/Bcl-2 ratio, activation of caspase-7 | Breast cancer (MCF-7) | nih.gov |
| Quinazolinedione derivatives | Induction of intrinsic apoptotic pathway | Upregulation of caspase-9 & p53, downregulation of Bcl-2 & p-Akt | Breast cancer (MCF-7) | nih.gov |
| 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone | Mitotic arrest followed by apoptosis | Upregulation of cell cycle protein B, PARP cleavage | Oral squamous cell carcinoma (OSCC) | nih.gov |
| Quinazolinone MJ-33 | Induction of autophagy-associated apoptosis | Decreased Bcl-2, pro-caspase-9, pro-caspase-3; Increased Cytochrome c, Atg-5, Atg-7, LC3-II | 5FU-resistant colorectal cancer (HT-29/5FUR) | nih.gov |
Modulation of Inflammatory Pathways and Cytokine Production
Fluorine-substituted quinazoline derivatives have demonstrated significant potential as modulators of inflammatory pathways. A key mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. rawdatalibrary.netnih.gov
Studies on fluorine-substituted benzo[h]quinazoline-2-amine derivatives, which are structurally related to the target compound, have shown potent anti-inflammatory activity. rawdatalibrary.netnih.gov These compounds work by significantly reducing the phosphorylation of IκBα and the p65 subunit of NF-κB. nih.gov The phosphorylation of these molecules is a critical step for the activation of the NF-κB pathway; its inhibition prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes. nih.gov
In addition to inhibiting NF-κB, these derivatives have been observed to decrease the production of reactive oxygen species (ROS) and downregulate the expression of components of the NLRP3 inflammasome, including the apoptosis-associated speck-like protein containing a CARD (ASC) and caspase-1. nih.gov The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the production of potent pro-inflammatory cytokines like interleukin-1β (IL-1β). The modulation of these pathways suggests a multi-faceted anti-inflammatory effect. nih.govnih.gov
Table 2: Anti-inflammatory Activity of Related Quinazoline Derivatives
| Compound Class | Mechanism of Action | Key Molecular Targets | Effect on Cytokines/Mediators | Reference |
|---|---|---|---|---|
| Fluorine-substituted benzo[h]quinazoline-2-amine derivatives | Inhibition of NF-κB signaling pathway | IκBα, p65, NLRP3, ASC, Caspase-1 | Decreased ROS production | nih.gov |
| 1,4,5,6-tetrahydrobenzo[h] quinazolin-2-amine derivatives | Inhibition of LPS-induced NO secretion | Not specified | Decreased NO secretion | researchgate.net |
Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antimalarial, Antitubercular, Antiviral)
The quinazoline scaffold is a versatile pharmacophore that has given rise to numerous derivatives with a broad spectrum of antimicrobial activities. nih.gov The presence of a trifluoromethyl group can significantly influence this activity.
Antitubercular Activity Derivatives of the related quinoline (B57606) scaffold, such as substituted 2-trifluoromethyl-4-quinolinylhydrazone analogs, have shown promising activity against Mycobacterium tuberculosis (Mtb), including resistant strains. nih.gov Several of these compounds exhibited a minimum inhibitory concentration (MIC) comparable to the first-line anti-TB drug ethambutol. nih.gov Other quinazoline derivatives have also demonstrated antimycobacterial activity against various Mycobacterium species. nih.gov The introduction of thioamido or guanidino groups at the 3-position of the quinazolinone ring, in particular, has been shown to greatly increase antitubercular activity. dovepress.com
Antimalarial Efficacy The 4-quinazolinone moiety, found in the natural antimalarial alkaloid febrifugine, is considered essential for activity against the malaria parasite. nih.gov Research on quinazolinone-2-carboxamide derivatives has explored the role of various substituents. In one study, the replacement of an ethyl group with a trifluoromethyl group resulted in a loss of antiplasmodial potency but led to improved metabolic stability, highlighting the specific influence of the CF3 group on the molecule's properties. acs.org
Antiviral Properties Quinazoline and quinazolinone compounds have emerged as potent antiviral agents against a range of viruses. For instance, 2,3,6-trisubstituted quinazolinone compounds were identified as novel and potent inhibitors of Zika (ZIKV) and Dengue (DENV) virus replication. nih.gov Similarly, 2,8-bis(trifluoromethyl)quinoline (B3046767) analogs showed improved activity against the Zika virus compared to the known antimalarial drug mefloquine. researchgate.net Furthermore, novel fluorine-substituted quinazolines have demonstrated significant in vitro activity against human cytomegalovirus (HCMV), and other 2,4-disubstituted quinazoline derivatives have shown potent activity against the influenza A virus. researchgate.netnih.gov
Antibacterial and Antifungal Efficacy Quinazoline derivatives are known to possess broad antibacterial and antifungal properties. nih.gov Studies on 4(3H)-quinazolinones found that introducing an electron-withdrawing group, such as a trifluoromethyl group at the 2-position, was beneficial for improving antifungal activity, leading to the identification of promising lead compounds. nih.gov
Table 3: Antimicrobial Efficacy of Related Quinazoline and Quinoline Derivatives
| Activity Type | Compound Class | Key Findings | Target Organism(s) | Reference |
|---|---|---|---|---|
| Antitubercular | 2-trifluoromethyl-4-quinolinylhydrazone analogs | MIC values around 7-8 μM against sensitive and resistant strains. | Mycobacterium tuberculosis | nih.gov |
| Antimalarial | Quinazolinone-2-carboxamides | CF3 group improved metabolic stability but decreased potency. | Plasmodium falciparum | acs.org |
| Antiviral | 2,3,6-trisubstituted quinazolinones | Potent inhibition of viral replication with EC50 as low as 86 nM. | Zika virus, Dengue virus | nih.gov |
| Antiviral | Fluoro-quinazolines | Significant in vitro activity. | Human cytomegalovirus (HCMV) | researchgate.net |
| Antiviral | 2,4-disubstituted quinazolines | Potent activity with IC50 as low as 3.70 μM. | Influenza A virus (H1N1) | nih.gov |
| Antifungal | 2-trifluoromethyl-4(3H)-quinazolinones | Identified as potent lead compounds for antifungal activity. | Fungi | nih.gov |
Neurodegenerative Pathway Modulation (e.g., β-amyloid aggregation, tau protein)
The aggregation of amyloid-β (Aβ) peptide is a primary event in the pathology of Alzheimer's disease (AD). nih.govnih.gov Modulating this aggregation process is a key therapeutic strategy. Research has shown that quinazolinone-based compounds can influence this pathway.
A study on multifunctional quinazolinone and vanillin (B372448) acrylamide (B121943) hybrids found that they act as modulators of Aβ aggregation. nih.gov These compounds appeared to co-assemble with Aβ oligomers, intensifying aggregation but forming distinctly different and less toxic aggregate morphologies compared to Aβ alone. nih.gov This modulation of the peptide's molecular assembly was shown to be neuroprotective in a cell line model against Aβ-induced toxicity. nih.gov While direct inhibition of aggregation is a common goal, these findings suggest that promoting an alternative, non-toxic aggregation pathway is another viable therapeutic approach. nih.gov
The modulation of tau protein, another key player in neurodegenerative diseases known as tauopathies, is also a critical area of research. google.comnih.gov While specific studies linking this compound to tau modulation are not available, the broader field is actively exploring small molecules that can inhibit tau fibrillization or stabilize microtubules. nih.gov
Table 4: Neurodegenerative Pathway Modulation by Related Quinazolinone Derivatives
| Compound Class | Mechanism of Action | Key Molecular Target | Effect | Reference |
|---|---|---|---|---|
| Quinazolinone and vanillin acrylamide hybrids (QVA1-5) | Modulation of aggregation behavior | Amyloid β (Aβ) oligomers | Co-assembly with Aβ, formation of distinct, non-toxic aggregate morphologies, neuroprotection | nih.gov |
Structure Activity Relationship Sar and Structural Optimization of 7 Trifluoromethyl Quinazolin 2 Amine Derivatives
Systematic Analysis of the Impact of the Trifluoromethyl Group on Biological Activity and Binding Affinity
For instance, in the context of anticancer agents, the trifluoromethyl group at the 2-position of the quinazoline (B50416) structure has been found to be beneficial for enhancing activity against various cancer cell lines, including prostate and cervical cancer. researchgate.net This enhancement is attributed to the unique properties of the fluorine atom, which can regulate the compound's electronic and conformational properties, leading to improved interactions with biological targets. researchgate.net
The strategic placement of the trifluoromethyl group is paramount. In one study, the meta-substitution of an aniline (B41778) ring with a trifluoromethyl group in a series of 4-anilino-quinazoline derivatives resulted in the highest antiproliferative activity. nih.gov This highlights the importance of the group's position in optimizing interactions within the target's binding site.
Evaluation of the Role of Amine Substitution at C-2 on the Pharmacological Profile
The amine group at the C-2 position of the quinazoline core serves as a crucial anchor for interacting with biological targets and as a key point for structural diversification. The nature of the substituent on this amine can dramatically alter the pharmacological profile of the resulting derivatives.
Research has demonstrated that both the type and size of the substituent at the C-2 amine are critical for activity. For example, in a series of 2-substituted-quinazoline-4-ones, a tertiary amine linked through an S-ethyl linker at the C-2 position showed potent inhibitory activity against PARP. nih.gov The introduction of small, lipophilic groups at the C-2 position has also been shown to increase the activity of certain quinazoline-based inhibitors. nih.gov
Furthermore, the replacement of the amine linker itself can have a profound impact. In one instance, replacing an amide linker with a methyl-amino linker between a phenyl and quinazoline moiety led to a nearly 50-fold decrease in inhibitory activity against EGFRwt kinase. nih.gov This underscores the critical role of the C-2 amine and its immediate chemical environment in dictating the pharmacological outcome.
Investigation of the Influence of Substituents on the Quinazoline Aromatic Ring (e.g., C-7 Position) on SAR
Beyond the foundational trifluoromethyl group, the introduction of other substituents onto the quinazoline aromatic ring, particularly at the C-7 position, offers another avenue for optimizing biological activity. The electronic and steric properties of these substituents can fine-tune the molecule's interaction with its target.
Studies have revealed that bulkier substituents at the C-7 position of the quinazoline core can be favorable for inhibitory activity in certain contexts. nih.gov For example, replacing a morpholine (B109124) group with piperazine (B1678402) or dimethylamine (B145610) at this position has been shown to conserve activity in some EGFR inhibitors. nih.gov Conversely, highly rigid substituents or certain amino alcohol groups at the C-7 position have led to weaker antiproliferative activity, suggesting a delicate balance between size, flexibility, and functionality. nih.gov
The electronic nature of the substituents is also a key factor. The introduction of electron-donating groups at the C-6 and C-7 positions has been found to increase the activity of certain quinazoline derivatives. nih.gov This highlights the complex interplay of electronic effects across the quinazoline ring system in modulating biological function.
| Position | Substituent Type | Observed Effect on Activity | Reference |
| C-7 | Bulkier substituents (e.g., piperazine, dimethylamine) | Favorable for inhibitory activity in some cases. | nih.gov |
| C-7 | Highly rigid or specific amino alcohol groups | Can lead to weak antiproliferative activity. | nih.gov |
| C-6, C-7 | Electron-donating groups | Increased activity in certain derivatives. | nih.gov |
| C-6 | Small, lipophilic groups | Increased inhibition potency for some targets. | nih.gov |
| C-6 | Hydrophilic groups | Decreased activity in some instances. | nih.gov |
Correlation of Conformational Analysis with Observed Bioactivity
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its ability to bind to a biological target. Conformational analysis of 7-(Trifluoromethyl)quinazolin-2-amine derivatives is therefore essential for understanding their observed bioactivity.
The flexibility and preferred spatial arrangement of the molecule can dictate how well it fits into the binding pocket of a protein. For example, the insertion of a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core was designed to increase conformational flexibility, which resulted in good antiproliferative activity. nih.gov
Molecular modeling and docking studies are invaluable tools for correlating conformation with activity. These computational methods can predict the binding modes of different derivatives and help to explain why certain structural modifications lead to enhanced or diminished biological effects. For instance, docking studies have elucidated the importance of the phenyl ring at the C-2 position of quinazoline in forming hydrogen bonds with enzymes, thereby improving the binding process. nih.gov
Rational Design Principles for Enhanced Target Selectivity and Potency
The culmination of SAR studies is the development of rational design principles that guide the synthesis of derivatives with improved potency and selectivity for their intended biological target. For this compound derivatives, several key principles have emerged.
Key Rational Design Principles:
Strategic Fluorination: The introduction of a trifluoromethyl group is a proven strategy to enhance metabolic stability and binding affinity. researchgate.net Its placement is critical and should be optimized for specific targets.
C-2 Amine Modification: The C-2 amine is a key interaction point. Modifications here should focus on optimizing hydrogen bonding and hydrophobic interactions within the target's binding site. The choice of linker and substituent size is crucial. nih.govnih.gov
Quinazoline Ring Substitution: Substituents on the quinazoline ring, particularly at the C-6 and C-7 positions, can be used to fine-tune electronic properties and steric interactions. A balance between bulk and flexibility is often required. nih.gov
Conformational Control: Introducing elements that either increase or restrict conformational flexibility can be used to favor the bioactive conformation of the molecule.
Exploiting Target-Specific Features: A deep understanding of the target's binding site architecture is essential for designing derivatives that form specific, high-affinity interactions, thereby enhancing selectivity.
By systematically applying these principles, medicinal chemists can more efficiently navigate the complex chemical space of this compound derivatives to develop novel and effective therapeutic agents. The continuous feedback loop between synthesis, biological evaluation, and computational modeling is vital for the successful optimization of this privileged scaffold.
Computational Chemistry and in Silico Approaches for 7 Trifluoromethyl Quinazolin 2 Amine Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-(trifluoromethyl)quinazolin-2-amine, docking simulations have been instrumental in understanding its interaction with various protein targets.
One area of focus has been its potential as an inhibitor of enzymes involved in inflammation and cancer. For instance, studies have explored the docking of quinazolinone derivatives into the DNA binding site of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov These simulations help to elucidate the mechanism of action and the structure-activity relationship of the quinazolinone moiety. nih.gov The insights gained from such studies are crucial for designing more potent and selective inhibitors.
In the realm of cancer research, molecular docking has been employed to investigate the interaction of quinazoline (B50416) derivatives with the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov By analyzing the binding modes and interactions of these compounds within the EGFR active site, researchers can identify key structural features required for potent inhibition. nih.gov This information guides the synthesis of novel derivatives with improved anticancer activity. nih.govnih.govnih.gov
Furthermore, molecular docking studies have been conducted to explore the potential of quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors and A2A adenosine (B11128) receptor antagonists. mdpi.comfrontiersin.org These studies provide a rational basis for the design of new compounds targeting these specific receptors, which are implicated in various neurological and inflammatory disorders. mdpi.comfrontiersin.org The docking results, often combined with other computational methods, offer a detailed understanding of the ligand-receptor interactions at a molecular level. rsc.org
Molecular Dynamics Simulations for Conformational Landscape and Binding Stability
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions and the conformational stability of the complex over time. For quinazoline derivatives, MD simulations have been used to complement molecular docking studies, offering a more realistic representation of the biological environment.
In the context of EGFR-TK inhibitors, MD simulations have been applied to analyze the structural and thermodynamic properties of quinazoline-2,4,6-triamine derivatives in complex with the enzyme. nih.govnih.gov These simulations have revealed that key residues, such as Met 769, play a crucial role in the interaction with the inhibitors through the formation of stable hydrogen bonds. nih.govnih.gov The consistency between the calculated binding free energies and experimental IC50 values further validates the simulation results. nih.govnih.gov
The stability of the ligand-protein complex is a critical factor for its biological activity. MD simulations allow researchers to assess this stability by monitoring parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. This information, combined with an analysis of the interaction fingerprints, helps to identify the most stable binding modes and the key residues involved in maintaining the complex's integrity. nih.gov Such detailed insights are invaluable for the rational design of more effective and specific inhibitors. nih.govnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug design to predict the activity of new compounds and to optimize the structure of existing ones.
For quinazoline derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for their inhibitory activity against various targets, including EGFR and Plasmodium falciparum. nih.govnih.gov These models are built using a dataset of compounds with known biological activities and are validated both internally and externally to ensure their predictive power. nih.gov
The contour maps generated from 3D-QSAR models, such as CoMFA and CoMSIA, provide a visual representation of the regions where steric, electrostatic, and hydrophobic properties are favorable or unfavorable for activity. nih.gov For example, a yellow polyhedron near a specific position of the quinoline (B57606) core might indicate that a hydrophobic substituent in that region enhances the inhibitory activity. nih.gov This information is instrumental in guiding the design of new derivatives with improved potency. nih.govnih.gov
The predictive ability of QSAR models is often assessed by synthesizing and testing new compounds based on the model's predictions. nih.gov The good correlation between the predicted and experimental activities confirms the reliability of the models and their utility in the drug discovery process. nih.govnih.gov
In Silico Pharmacokinetic and Drug-Likeness Predictions (ADME Modeling)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling is a crucial component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. This helps to identify potential liabilities and to optimize the drug-likeness of lead compounds before they enter more expensive and time-consuming experimental testing.
Pharmacophore modeling and in silico ADME prediction have been performed for quinazoline-based EGFR inhibitors to assess their drug-likeness. researchgate.net These studies provide insights into the binding mode and potential pharmacokinetic profile of the compounds, aiding in the design of novel EGFR inhibitors with improved properties. researchgate.net
Absorption Prediction
The prediction of oral absorption is a key aspect of ADME modeling, as it determines the bioavailability of a drug after oral administration. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption. nih.govnih.govrsc.org
Computational models have been developed to predict Caco-2 permeability based on the molecular properties of the compounds. nih.govrsc.org These models, often based on machine learning algorithms, can rapidly screen large libraries of compounds and identify those with favorable absorption characteristics. nih.gov While molecular weight and the number of rotatable bonds can influence permeability, the relationship is not always straightforward, highlighting the complexity of the absorption process. nih.gov The median apparent permeability (Papp) value for most drugs through Caco-2 cells is around 16 ⋅ 10−6 cm s−1. nih.gov
Distribution Prediction
Plasma protein binding (PPB) is a critical parameter that influences the distribution of a drug in the body. nih.govnih.govresearchgate.net Only the unbound fraction of a drug is available to exert its pharmacological effect. Therefore, predicting the extent of PPB is essential for understanding a drug's pharmacokinetic and pharmacodynamic behavior. nih.govnih.govresearchgate.net
Artificial intelligence-based algorithms, such as support vector machines, have been used to develop models for predicting PPB based on various molecular descriptors. nih.govresearchgate.net These models can be a valuable tool for screening drug candidates at the early stages of drug discovery. nih.govresearchgate.net For cyclic peptides, deep learning models have been developed to predict PPB, with a focus on residue-level features and the circularity of the peptides. nih.gov
Metabolism Prediction
The metabolism of a drug, primarily by cytochrome P450 (CYP) enzymes, plays a crucial role in its clearance and can lead to the formation of active or inactive metabolites. researchgate.netnih.govnih.gov Predicting a compound's metabolic stability and its potential to inhibit CYP enzymes is therefore of great importance in drug development. researchgate.netnih.govnih.gov
The incorporation of a sp2 nitrogen into an aromatic ring, as is the case in the quinazoline scaffold, is a strategy that has been explored to increase metabolic stability. nih.gov This is hypothesized to occur through coordination of the nitrogen with the heme iron of the CYP enzyme, a phenomenon known as type II binding. nih.gov However, studies have shown that type II binding compounds can still be extensively metabolized, suggesting a more complex mechanism. nih.gov
Drug-Likeness Scoring
Drug-likeness scoring is a qualitative concept used in drug design to evaluate whether a compound possesses favorable properties to be considered a potential drug. These scoring systems are typically based on the analysis of the structural or physicochemical properties of known oral drugs. Several rule-based filters and scoring functions are employed to provide a preliminary assessment of a compound's "drug-likeness." These rules help to minimize potential issues with bioavailability and metabolic stability during later stages of drug development.
While specific calculated scores for this compound are not available in the reviewed literature, its drug-likeness would be assessed against a variety of established rules. These rules are not absolute but provide valuable guidance for medicinal chemists.
Below is an interactive table detailing some of the most common rule-sets used for drug-likeness evaluation. The values for this compound against these rules are not provided as they are not present in the sourced literature.
Table 1: Common Drug-Likeness Rules
| Rule Set | Parameter | Favorable Range | Description |
|---|---|---|---|
| Lipinski's Rule of Five | Molecular Weight (MW) | ≤ 500 Da | Relates to the size of the molecule for passive diffusion. |
| LogP (Octanol-water partition coefficient) | ≤ 5 | Measures the lipophilicity of the molecule. | |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Counts the number of O-H and N-H bonds. | |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Counts the number of N and O atoms. | |
| Ghose Filter | LogP | -0.4 to 5.6 | A different range for lipophilicity. |
| Molar Refractivity | 40 to 130 | Relates to molecular volume and polarizability. | |
| Molecular Weight (MW) | 160 to 480 Da | A more constrained range for molecular size. | |
| Atom Count | 20 to 70 | Total number of atoms in the molecule. | |
| Veber's Rule | Rotatable Bonds | ≤ 10 | Measures molecular flexibility. |
Future Research Directions and Therapeutic Potential of 7 Trifluoromethyl Quinazolin 2 Amine
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas
While quinazolines have been extensively studied as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR), ongoing research is revealing new and unexpected biological roles. nih.govnih.gov Future work on 7-(Trifluoromethyl)quinazolin-2-amine will likely focus on screening it against a broader panel of proteins to uncover novel interactions and, consequently, new therapeutic avenues.
Recent studies on structurally related quinazoline (B50416) derivatives have identified several promising, less-conventional targets:
Werner Helicase (WRN): A series of 2-trifluoromethyl-4-aminoquinazoline derivatives have been identified as potent inhibitors of Werner helicase. researchgate.net WRN is a key enzyme in DNA repair and replication, making it a synthetic lethal target in microsatellite instability cancers. researchgate.net One lead compound, in particular, was found to bind to WRN, inhibit the MDM2/p53 pathway, and cause mitotic arrest and cell death, suggesting a promising strategy for developing WRN-dependent anticancer agents. researchgate.net
Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1): Through a structure-based design strategy, quinazolin-2-amine derivatives have been discovered as potent inhibitors of the ROR1 pseudokinase. nih.gov Although lacking catalytic activity, ROR1 is crucial in the development of triple-negative breast cancer (TNBC). A lead inhibitor demonstrated significant in vitro and in vivo efficacy against TNBC by inducing apoptosis and suppressing ROR1 phosphorylation. nih.gov
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2): Researchers have identified 2-amino-7-amide quinazoline derivatives as potent and orally bioavailable inhibitors of ERK1/2. nih.gov As the final node in the MAPK signaling cascade, ERK1/2 is a rational target for cancers with pathway-activating mutations and may help overcome resistance to upstream inhibitors. The optimized compound showed excellent potency, specificity, and significant in vivo antitumor efficacy. nih.gov
These findings suggest that this compound could be a valuable starting point for developing inhibitors against these novel targets, expanding its therapeutic potential beyond established areas.
Table 1: Potential Novel Biological Targets for Quinazoline Derivatives
| Biological Target | Therapeutic Area | Relevant Quinazoline Derivative Class | Key Findings | Citations |
|---|---|---|---|---|
| Werner Helicase (WRN) | Cancer (Microsatellite Instability) | 2-Trifluoromethyl-4-aminoquinazolines | Inhibits WRN activity, affects DNA damage repair, induces mitotic arrest. | researchgate.netresearchgate.net |
| ROR1 Pseudokinase | Triple-Negative Breast Cancer (TNBC) | Quinazolin-2-amines | Binds to ROR1, induces apoptosis, suppresses tumor growth and metastasis in vivo. | nih.gov |
Development of Multi-Targeted Therapeutic Agents
The strategy of designing single molecules that can modulate multiple biological targets is gaining traction in drug discovery. nih.gov This approach can offer advantages in treating complex diseases like cancer by potentially overcoming drug resistance, improving patient compliance, and reducing side effects compared to combination therapies. nih.gov The quinazoline scaffold is particularly well-suited for the development of such multi-targeted agents.
Future research could focus on modifying the this compound core to incorporate pharmacophores that recognize additional targets. Examples from related quinazoline research provide a blueprint for this approach:
Dual BCRP and P-gp Inhibition: A series of quinazolinamine derivatives were developed as potent dual inhibitors of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). nih.govresearchgate.net These two ATP-binding cassette (ABC) transporters are major contributors to multidrug resistance (MDR) in cancer. A lead compound was shown to reverse MDR by inhibiting the drug efflux function of both transporters. nih.gov
Dual Microtubule and RTK Inhibition: Researchers have designed quinazolines that act as potent inhibitors of multiple receptor tyrosine kinases (RTKs)—including EGFR, VEGFR-2, and PDGFR-β—while also depolymerizing microtubules. nih.gov This dual action combines cytotoxic effects with antiangiogenic activity, a powerful strategy against tumor growth and metastasis. nih.gov
Dual EGFR and NF-κB Inhibition: A series of benzylthiourea (B1195634) quinazoline derivatives were reported as the first bispecific EGFR/NF-κB inhibitors. mdpi.com Targeting both the EGFR signaling pathway and the central pro-inflammatory transcription factor NF-κB could be a promising anti-cancer strategy. mdpi.com
By strategically modifying the this compound structure, it may be possible to create novel multi-targeted agents that address complex disease pathways with a single molecule.
Table 2: Examples of Multi-Targeted Quinazoline Derivatives
| Derivative Class | Biological Targets | Therapeutic Goal | Citation |
|---|---|---|---|
| Cyclopropyl-containing quinazolinamine | BCRP and P-gp | Overcoming multidrug resistance in cancer. | nih.gov |
| Substituted quinazolines | Microtubules, EGFR, VEGFR-2, PDGFR-β | Combining cytotoxicity with antiangiogenic activity. | nih.gov |
Innovations in Sustainable and Efficient Synthetic Methodologies
The advancement of novel therapeutic agents is intrinsically linked to the development of efficient and environmentally friendly synthetic methods. Traditional methods for synthesizing the quinazoline core often rely on harsh conditions and generate significant waste. mdpi.com Modern organic chemistry is focused on creating greener alternatives, which will be crucial for the future production of this compound and its derivatives.
Several innovative approaches have recently been reported for the synthesis of quinazolines:
Visible-Light Photocatalysis: A sustainable method utilizes curcumin-sensitized titanium dioxide (TiO₂) nanoparticles as a photocatalyst. mdpi.com This one-pot, three-component reaction proceeds under visible light, a renewable energy source, to produce quinazoline derivatives with yields up to 97%. The catalyst is also reusable, enhancing the method's eco-friendliness. mdpi.com
Magnetic Nano-catalysts: A novel magnetic nano-catalyst based on graphene oxide supported with copper has been developed for the one-pot synthesis of quinazolines. nih.gov This method operates under solvent-free conditions, provides high efficiency in short reaction times, and allows for easy separation and recycling of the catalyst. nih.gov
Transition-Metal-Free Synthesis: A method using cesium carbonate (Cs₂CO₃) has been developed to promote the reaction of ortho-fluorobenzamides with amides to form the quinazolin-4-one ring. acs.org This process avoids the use of transition metals, which can be costly and toxic, and provides an efficient one-pot protocol for creating both 2-substituted and 2,3-disubstituted quinazolinones. This approach is particularly relevant as it has been successfully applied to starting materials bearing a trifluoromethyl (CF₃) group. acs.org
Adopting these green and efficient methodologies for the synthesis of this compound would reduce environmental impact, lower costs, and facilitate large-scale production for further research and development.
Application in Chemical Probe Development for Biological Systems
Chemical probes are essential tools for dissecting complex biological pathways and validating new drug targets. An effective probe must bind its target with high potency and selectivity. Due to their modular nature and potent biological activities, quinazoline derivatives are excellent candidates for development into chemical probes.
Future research can adapt the this compound structure for this purpose. A key strategy involves introducing a functional group that allows for visualization or affinity-based pulldown of the target protein without disrupting the core binding interactions.
A study on quinazolinamine derivatives that inhibit the BCRP transporter provides a clear example. Researchers synthesized an azide-containing analog (compound 33) which, after UV activation, exhibited a greater inhibitory effect on BCRP. nih.govresearchgate.net This photo-affinity labeling makes the compound a valuable probe for investigating the specific binding interactions between quinazolinamine derivatives and the BCRP protein. nih.govresearchgate.net
Following this principle, this compound could be modified to include:
Photo-affinity labels (e.g., azides, diazirines) to allow for covalent cross-linking to the target protein upon UV irradiation.
Reporter tags (e.g., fluorophores, biotin) to enable visualization by microscopy or affinity purification of the target protein and its binding partners.
"Clickable" handles (e.g., alkynes, azides) for use in bioorthogonal chemistry, allowing the probe to be tagged after it has bound to its target within a complex biological system.
Developing such probes from the this compound scaffold would be invaluable for identifying its direct biological targets and elucidating its mechanism of action in undiscovered therapeutic areas.
Q & A
Q. What are the optimal synthetic routes for 7-(Trifluoromethyl)quinazolin-2-amine, and how does the trifluoromethyl group influence reaction conditions?
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups. The electron-withdrawing trifluoromethyl group necessitates controlled temperatures (80–150°C) and polar aprotic solvents like DMF to stabilize intermediates. Microwave-assisted synthesis (e.g., 150°C for 1 hour) improves yields (up to 99%) by accelerating reaction kinetics. Fluorinated intermediates require anhydrous conditions to prevent hydrolysis . Analogous fluorinated pyridine syntheses highlight the importance of optimized fluorination techniques and catalysts .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while multinuclear NMR (¹H, ¹³C, ¹⁹F) resolves regiochemistry and substituent effects. LCMS with dual gradients (e.g., 4–100% acetonitrile over 3–8 minutes) ensures purity (>95%). X-ray crystallography is critical for resolving stereochemical ambiguities induced by the trifluoromethyl group’s conformational rigidity .
Q. How can solubility challenges for in vitro assays be addressed?
Co-solvent systems (e.g., DMSO/PBS mixtures) or pro-drug strategies (e.g., phosphate esters) enhance aqueous solubility. Salt formation with HCl or trifluoroacetic acid improves bioavailability, as demonstrated in related fluorinated quinazolines .
Advanced Research Questions
Q. What computational approaches predict the binding mode of this compound to kinase targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with ATP-binding pockets. Quantitative structure-activity relationship (QSAR) models incorporating Hammett σ values for the trifluoromethyl group correlate with inhibitory activity (R² >0.85 in CLK1 kinase studies) .
Q. How should discrepancies between enzymatic assays and cell-based studies be resolved?
Conflicting data may arise from off-target effects or metabolic instability. Time-resolved kinase profiling (Reaction Biology Corp. protocols) identifies off-target interactions. Liver microsome assays assess metabolic stability, while parallel artificial membrane permeability assays (PAMPA) evaluate cellular uptake limitations .
Q. What structural modifications enhance selectivity for CDC2-like kinases (CLKs) over related isoforms?
Introducing bulky substituents at the 4-position (e.g., morpholinopropyl groups) reduces off-target binding via steric hindrance. Fluorine scan analyses (systematic substitution with Cl, Br, CF₃) identify key hydrophobic interactions, improving selectivity indices by >10-fold in CLK1 vs. DYRK1A .
Q. Which in vivo models are appropriate for evaluating anti-inflammatory efficacy?
Murine models of LPS-induced acute lung injury (ALI) and collagen-induced arthritis (CIA) are standard. Dose-response studies (5–50 mg/kg, oral) with cytokine profiling (IL-6, TNF-α) validate target engagement. PET imaging with ¹⁸F-labeled analogs tracks tissue distribution .
Q. How does the trifluoromethyl group influence electronic properties and biological activity?
The CF₃ group’s strong electron-withdrawing effect enhances binding to hydrophobic pockets in kinases. Comparative studies with non-fluorinated analogs show a 3–5× increase in IC₅₀ values for CLK1 inhibition, attributed to improved π-stacking and van der Waals interactions .
Data Contradiction Analysis
Q. How can conflicting cytotoxicity data across cell lines be rationalized?
Cell-specific differences in transporter expression (e.g., ABC efflux pumps) or metabolic enzymes (e.g., CYP450 isoforms) may explain variability. Genomic profiling (RNA-seq) of sensitive vs. resistant cell lines identifies biomarkers for personalized therapeutic strategies .
Q. What experimental controls are critical for reproducibility in kinase inhibition assays?
Include ATP concentration titration (0.1–1 mM) to account for competition, and validate results with orthogonal assays (e.g., thermal shift or SPR). Use structurally diverse reference inhibitors (e.g., staurosporine for broad-spectrum kinases) to normalize activity .
Methodological Tables
Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 80–150°C | Prevents CF₃ hydrolysis | |
| Solvent | DMF/THF | Stabilizes intermediates | |
| Catalyst Loading | 1–5 mol% Pd(PPh₃)₄ | Balances cost/activity | |
| Microwave Duration | 1–2 hours | Enhances kinetics |
Table 2. Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Functional Insights | Reference |
|---|---|---|---|
| ¹⁹F NMR | δ -60 to -65 ppm (CF₃) | Confirms CF₃ substitution | |
| HRMS | m/z 256.0821 (M+H⁺) | Validates molecular weight | |
| X-ray | Dihedral angle: 85° (quinazoline-CF₃) | Conformational rigidity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
